tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Physical characterization Solid-state properties Handling and formulation

tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2309427-24-3) is a bifunctional spirocyclic building block comprising a 5-oxa-8-azaspiro[3.5]nonane core with a Boc-protected amine and a free secondary hydroxyl group at the 2-position. The compound is supplied as a white to off-white crystalline solid with a molecular weight of approximately 243.3 g/mol and a reported melting point of 110–113 °C.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B8248560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)O
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-5-16-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3
InChIKeyNSEYMOCKKZBCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate: Procurement-Relevant Identity for a Functionalized Spirocyclic Building Block


tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2309427-24-3) is a bifunctional spirocyclic building block comprising a 5-oxa-8-azaspiro[3.5]nonane core with a Boc-protected amine and a free secondary hydroxyl group at the 2-position . The compound is supplied as a white to off-white crystalline solid with a molecular weight of approximately 243.3 g/mol and a reported melting point of 110–113 °C . Its structure embeds a morpholine-like nitrogen–oxygen arrangement within a conformationally constrained spiro[3.5] scaffold, positioning it as a versatile intermediate for medicinal chemistry programs targeting PI3Kδ and other therapeutic kinases [1].

Why Generic Substitution Fails for tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate: Structural and Functional Non-Equivalence Among Spirocyclic Analogs


The 5-oxa-8-azaspiro[3.5]nonane scaffold is not a single commodity; substitution of the Boc group, ring size, heteroatom position, or the presence of the 2-hydroxy handle fundamentally alters physicochemical properties, downstream reactivity, and biological target engagement. The free hydroxyl at C-2, which distinguishes the target compound from non-hydroxylated analogs such as tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2624134-91-2), serves as a critical ligation point for further derivatization—enabling etherification, esterification, or oxidation to a ketone—without requiring deprotection of the Boc-amine . Regioisomers such as tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1779396-21-2) place the hydroxyl on the opposite ring, altering the spatial orientation of hydrogen-bond donors and acceptors in ways that can dramatically shift binding pharmacology . Empirical data from the PI3Kδ patent literature confirm that subtle changes in the oxa-azaspiro core produce substantial variation in inhibitory potency, underscoring that substitution without quantitative comparative evaluation carries high risk of selecting an ineffective or incompatible intermediate [1].

Quantitative Differentiation Evidence for tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Versus Key Analogs


Physical Form Differentiation: Crystalline Solid vs. Oily/Low-Melting Liquid Analogs

The target compound is described as a white to off-white crystalline powder with a melting point (mp) of 110–113 °C . In direct contrast, the closely related analog tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate—which lacks the 2-hydroxy substituent—is frequently supplied as a liquid or low-melting solid, with one commercial source listing purity at only 93% . The crystalline nature of the target compound simplifies purification, weighing, and formulation for solid-dosing screening libraries, reducing the risk of hygroscopic degradation and dosing inaccuracy associated with oils.

Physical characterization Solid-state properties Handling and formulation

Synthetic Utility: Orthogonal Functional-Group Handles Enable Chemoselective Derivatization

The target compound simultaneously carries a Boc-protected secondary amine at position 8 and a free secondary hydroxyl at position 2, allowing chemically orthogonal transformations without protective-group manipulation . The non-hydroxylated comparator tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate offers only the Boc-amine as a reactive handle, limiting downstream diversification to a single vector unless additional steps introduce functional groups . In the patent literature for oxa-azaspiro PI3Kδ inhibitors, hydroxyl-containing spirocyclic intermediates are explicitly exploited to introduce diverse ether, ester, and carbamate substituents that modulate potency and selectivity [1].

Medicinal chemistry Parallel synthesis Chemoselectivity

Regiochemical Precision: C-2 vs. C-8 Hydroxylation Dictates Hydrogen-Bond Donor Vector Geometry

The target compound positions the hydroxyl group at C-2 on the cyclobutane ring, while the regioisomer tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1779396-21-2) locates the hydroxyl on the morpholine ring at C-8 . In spirocyclic systems, the spatial vector of a hydrogen-bond donor relative to the basic amine is a critical determinant of target binding; the PI3Kδ patent explicitly demonstrates that shifting the hydroxyl position between regioisomers results in measurable differences in kinase inhibitory activity (IC₅₀ shifts) even when other substituents remain constant [1]. No direct head-to-head experimental IC₅₀ data for these exact two compounds has been published in a peer-reviewed journal; however, class-level evidence from the patent family establishes that regioisomeric variation on the oxa-azaspiro core produces activity cliffs.

Structure-activity relationship Molecular recognition Regioselectivity

Scaffold Rigidity Advantage: Spiro[3.5] vs. Monocyclic Morpholine Conformational Restriction

The target compound belongs to the 5-oxa-8-azaspiro[3.5]nonane class, which imposes conformational restriction compared to simple morpholine building blocks such as tert-butyl morpholine-4-carboxylate . Spirocyclic scaffolds are documented in the medicinal chemistry literature to reduce the entropic penalty of binding, improve ligand efficiency metrics, and enhance metabolic stability relative to freely rotating monocycles [1]. In the context of PI3Kδ inhibitor development, the spirocyclic oxa-azaspiro core is explicitly claimed as a key structural feature that differentiates the invention from prior morpholine-based inhibitors, with representative compounds showing improved selectivity over PI3Kα, β, and γ isoforms compared to morpholine-containing comparators [2].

Conformational analysis Ligand efficiency Drug-likeness

Procurement-Driven Application Scenarios for tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate


PI3Kδ Inhibitor Lead Optimization: Focused Library Synthesis from a Dual-Handle Intermediate

Medicinal chemistry teams pursuing selective PI3Kδ inhibitors for hematologic malignancies can use the target compound as a single versatile intermediate to generate focused ether, ester, and carbamate libraries. The orthogonal Boc-amine and free hydroxyl allow parallel derivatization, reducing synthesis steps compared to sequential protection/deprotection routes required by mono-functional analogs [1]. The spirocyclic core's documented ability to improve PI3K isoform selectivity—differentiating from morpholine-based inhibitors like idelalisib—makes this scaffold particularly valuable for second-generation programs seeking to minimize off-target PI3Kα/β/γ toxicity [1].

Fragment-Based Drug Discovery (FBDD): Crystalline Spirocyclic Fragment with Defined Binding Geometry

The crystalline nature (mp 110–113 °C) and well-defined hydrogen-bond donor/acceptor vectors of the target compound facilitate its use as a fragment in FBDD programs . Its spirocyclic core provides a rigid 3D scaffold that probes chemical space under-explored by traditional flat aromatic fragments, while the hydroxyl group at C-2 offers a specific hydrogen-bond donor anchor point for target engagement. The higher melting point and crystalline form ensure accurate weighing for fragment soaking and co-crystallization experiments, reducing the technical variability associated with liquid or hygroscopic fragments .

Agrochemical Intermediate Synthesis: Hydroxyl-Directed Introduction of Diversity for Crop Protection Agents

Beyond human therapeutics, the target compound is referenced as an intermediate in agrochemical synthesis, where the hydroxyl group can be leveraged to attach diverse agro-pharmacophores via ether or carbamate linkages . The spirocyclic scaffold's metabolic stability advantages—documented for spirocyclic oxetanes in general—extend to non-pharmaceutical applications where environmental persistence or rapid degradation must be tuned. Procurement specifications requiring ≥97% purity and well-characterized crystalline form are essential for reproducible agrochemical lead optimization .

Chemical Probe Development: Orthogonal Functionalization for Bifunctional Degraders (PROTACs) and Bioconjugates

The dual orthogonal handles (Boc-amine and free hydroxyl) make the target compound an ideal core for constructing heterobifunctional molecules [1]. The Boc group can be deprotected to install a ligand for an E3 ligase (e.g., VHL, CRBN), while the hydroxyl serves as the attachment point for a target-binding warhead via ether or ester linkages. This regiospecific bifunctionality eliminates the need for complex orthogonal protection strategies, accelerating the synthesis of PROTAC candidates and enabling cost-effective procurement of a single scaffold for multiple degrader programs [1].

Quote Request

Request a Quote for tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.